molecular formula C8H9NO3 B13642745 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid

Cat. No.: B13642745
M. Wt: 167.16 g/mol
InChI Key: KIXSJIXASWWFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
  • 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid

Uniqueness

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(1-methyl-6-oxopyridin-3-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-9-5-6(4-8(11)12)2-3-7(9)10/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

KIXSJIXASWWFTE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)CC(=O)O

Origin of Product

United States

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